molecular formula C7H2Cl3NaO2 B13811107 Sodium 2,3,6-trichlorobenzoate CAS No. 2078-42-4

Sodium 2,3,6-trichlorobenzoate

Cat. No.: B13811107
CAS No.: 2078-42-4
M. Wt: 247.4 g/mol
InChI Key: DPMABEYFRYKAHD-UHFFFAOYSA-M
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Description

Sodium 2,3,6-trichlorobenzoate is an organic compound with the molecular formula C7H2Cl3NaO2. It is a sodium salt derivative of 2,3,6-trichlorobenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,3,6-trichlorobenzoate can be synthesized through the neutralization of 2,3,6-trichlorobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 2,3,6-trichlorobenzoic acid in a suitable solvent, such as water or ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, and the product is isolated by filtration or evaporation of the solvent.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous processing techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3,6-trichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form products such as 3,5-dichlorocatechol.

    Reduction: Reduction reactions may lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.

Major Products Formed:

    Oxidation: 3,5-dichlorocatechol

    Reduction: Less chlorinated benzoate derivatives

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Sodium 2,3,6-trichlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its effects on microbial populations and its potential use in bioremediation.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of sodium 2,3,6-trichlorobenzoate involves its interaction with specific molecular targets. In biological systems, it can undergo cometabolic processes where it is oxidized by microbial populations. The compound’s effects are mediated through pathways involving the formation of intermediate products like 3,5-dichlorocatechol, which can further undergo degradation.

Comparison with Similar Compounds

  • Sodium 2,4,6-trichlorobenzoate
  • Sodium 2,3,5-trichlorobenzoate
  • Sodium 2,3,4-trichlorobenzoate

Comparison: Sodium 2,3,6-trichlorobenzoate is unique due to the specific positioning of chlorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

2078-42-4

Molecular Formula

C7H2Cl3NaO2

Molecular Weight

247.4 g/mol

IUPAC Name

sodium;2,3,6-trichlorobenzoate

InChI

InChI=1S/C7H3Cl3O2.Na/c8-3-1-2-4(9)6(10)5(3)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1

InChI Key

DPMABEYFRYKAHD-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)[O-])Cl)Cl.[Na+]

Origin of Product

United States

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